molecular formula C20H26INO2Si B15193653 1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide CAS No. 200064-97-7

1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide

Cat. No.: B15193653
CAS No.: 200064-97-7
M. Wt: 467.4 g/mol
InChI Key: ASMQLSCITPZUEC-UHFFFAOYSA-M
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Description

1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic strategies include the Pictet-Spengler reaction, which involves the cyclization of β-phenylethylamine derivatives with aldehydes or ketones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The benzazasilinium moiety plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.

    Quinoline: Shares the core structure but differs in its chemical properties and applications.

    Dihydroquinoline: A reduced form with distinct pharmacological profiles.

Uniqueness

1,2,3,4-Tetrahydro-3-(4-(ethoxycarbonyl)phenyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is unique due to its benzazasilinium moiety, which imparts specific chemical and biological properties. This structural feature enhances its stability and bioavailability compared to other similar compounds .

Properties

CAS No.

200064-97-7

Molecular Formula

C20H26INO2Si

Molecular Weight

467.4 g/mol

IUPAC Name

ethyl 4-(1,1,3-trimethyl-2,4-dihydro-3,1-benzazasilin-3-ium-3-yl)benzoate;iodide

InChI

InChI=1S/C20H26NO2Si.HI/c1-5-23-20(22)16-10-12-18(13-11-16)21(2)14-17-8-6-7-9-19(17)24(3,4)15-21;/h6-13H,5,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

ASMQLSCITPZUEC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+]2(CC3=CC=CC=C3[Si](C2)(C)C)C.[I-]

Origin of Product

United States

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